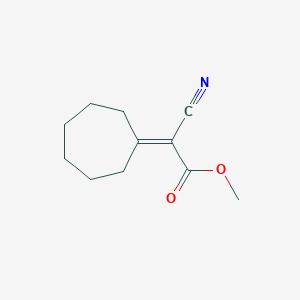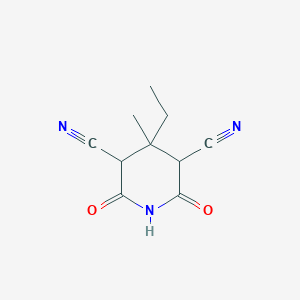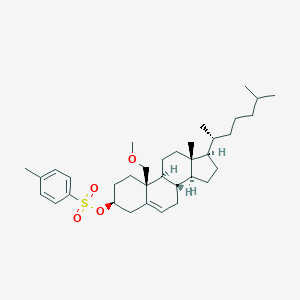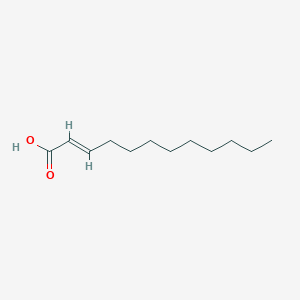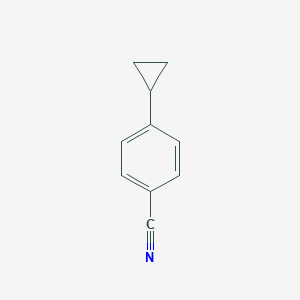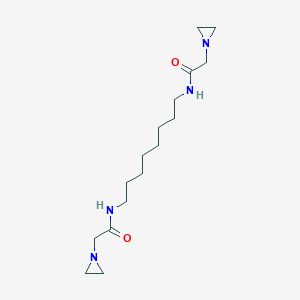
Acetamide, N,N'-octamethylenebis(2-(1-aziridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N,N'-octamethylenebis(2-(1-aziridinyl)-) is a synthetic compound that has been widely used in scientific research. This compound is also known as X-ray crosslinker or X-linker. It is a bifunctional alkylating agent that can crosslink proteins and nucleic acids.
Scientific Research Applications
Acetamide, N,N'-octamethylenebis(2-(1-aziridinyl)-) has been widely used in scientific research as a crosslinking agent. It is commonly used in protein-protein interaction studies, nucleic acid-protein interaction studies, and protein-DNA crosslinking studies. The compound is also used in X-ray crystallography to stabilize protein crystals and improve the resolution of X-ray diffraction data.
Mechanism of Action
Acetamide, N,N'-octamethylenebis(2-(1-aziridinyl)-) works by crosslinking proteins and nucleic acids. The compound contains two aziridine rings that can react with amino and thiol groups in proteins and nucleic acids. The crosslinking process results in the formation of covalent bonds between the molecules, which can stabilize protein complexes and improve the resolution of X-ray diffraction data.
Biochemical and Physiological Effects:
Acetamide, N,N'-octamethylenebis(2-(1-aziridinyl)-) can have both biochemical and physiological effects. The compound can crosslink proteins and nucleic acids, which can affect the structure and function of these molecules. The crosslinking process can also lead to the formation of DNA-protein adducts, which can interfere with DNA replication and transcription.
Advantages and Limitations for Lab Experiments
Acetamide, N,N'-octamethylenebis(2-(1-aziridinyl)-) has several advantages for lab experiments. It is a potent crosslinking agent that can be used in low concentrations. The compound is also relatively stable and can be stored for long periods of time. However, there are also limitations to the use of this compound. It can be toxic to cells and can lead to the formation of DNA-protein adducts, which can interfere with cellular processes.
Future Directions
There are several future directions for the use of Acetamide, N,N'-octamethylenebis(2-(1-aziridinyl)-) in scientific research. One area of research is the development of new crosslinking agents with improved properties, such as increased selectivity and reduced toxicity. Another area of research is the application of crosslinking agents in the study of protein-protein interactions and protein complexes. Finally, there is a need for further research on the biochemical and physiological effects of crosslinking agents on cells and organisms.
Conclusion:
Acetamide, N,N'-octamethylenebis(2-(1-aziridinyl)-) is a potent crosslinking agent that has been widely used in scientific research. The compound can crosslink proteins and nucleic acids, which can improve the resolution of X-ray diffraction data and stabilize protein complexes. However, the use of this compound can also have limitations, such as toxicity to cells and interference with cellular processes. Further research is needed to develop new crosslinking agents with improved properties and to study the effects of crosslinking agents on cells and organisms.
Synthesis Methods
Acetamide, N,N'-octamethylenebis(2-(1-aziridinyl)-) can be synthesized by reacting 1,8-diaminooctane with epichlorohydrin in the presence of sodium hydroxide. The resulting product is then treated with acetic anhydride to obtain the final product. The synthesis process is relatively simple and can be completed in a few steps.
properties
CAS RN |
1553-36-2 |
|---|---|
Molecular Formula |
C16H30N4O2 |
Molecular Weight |
310.44 g/mol |
IUPAC Name |
2-(aziridin-1-yl)-N-[8-[[2-(aziridin-1-yl)acetyl]amino]octyl]acetamide |
InChI |
InChI=1S/C16H30N4O2/c21-15(13-19-9-10-19)17-7-5-3-1-2-4-6-8-18-16(22)14-20-11-12-20/h1-14H2,(H,17,21)(H,18,22) |
InChI Key |
ZDTDUAYRLVDHEJ-UHFFFAOYSA-N |
SMILES |
C1CN1CC(=O)NCCCCCCCCNC(=O)CN2CC2 |
Canonical SMILES |
C1CN1CC(=O)NCCCCCCCCNC(=O)CN2CC2 |
Other CAS RN |
1553-36-2 |
synonyms |
N,N'-octamethylenebis-1-aziridineacetamide NSC-111716 SRI 5 SRI-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



